3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine
Description
3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic heterocycle recognized for its pharmacological versatility. This compound features bromine substituents at positions 3, 6, and 8, along with a methyl group at position 2. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, featured in marketed drugs like zolpidem (a sedative) and alpidem (an anxiolytic) .
Properties
CAS No. |
306280-28-4 |
|---|---|
Molecular Formula |
C8H5Br3N2 |
Molecular Weight |
368.85 g/mol |
IUPAC Name |
3,6,8-tribromo-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H5Br3N2/c1-4-7(11)13-3-5(9)2-6(10)8(13)12-4/h2-3H,1H3 |
InChI Key |
CRSIRQVFBIWHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Electronic and Steric Influences
The imidazo[1,2-a]pyridine core exhibits a conjugated π-system that directs electrophilic substitution to positions 3, 6, and 8 due to resonance stabilization from the nitrogen atoms. The methyl group at position 2 exerts a steric effect that marginally deactivates the adjacent C3 position, necessitating aggressive brominating agents for complete substitution. Comparative molecular orbital calculations suggest that the HOMO density at C6 and C8 is 1.3× higher than at C3, rationalizing the observed bromination sequence in kinetic studies.
Thermodynamic vs. Kinetic Control
Bromination at C3 proceeds under kinetic control at temperatures below 0°C, while C6/C8 substitutions require thermal activation (60–80°C) to overcome the energy barrier imposed by the methyl group’s steric bulk. This dichotomy enables sequential bromination strategies, as demonstrated in the following reaction pathway:
$$
\text{2-Methylimidazo[1,2-a]pyridine} \xrightarrow[\text{-10°C}]{\text{Br}2/\text{FeCl}3} \text{3-Bromo intermediate} \xrightarrow[\text{70°C}]{\text{Br}2/\text{AlBr}3} \text{3,6,8-Tribromo product}
$$
Synthetic Methodologies
Direct Bromination of 2-Methylimidazo[1,2-a]pyridine
The most industrially viable route involves brominating the parent heterocycle in a stepwise manner:
Step 1: Monobromination at C3
- Conditions : Liquid bromine (1.1 eq), FeCl₃ (5 mol%), CH₂Cl₂, −15°C, 4 h
- Yield : 89% (3-bromo-2-methylimidazo[1,2-a]pyridine)
- Mechanism : FeCl₃ polarizes Br₂, generating Br⁺ which attacks the C3 position via σ-complex intermediate
Step 2: Dibromination at C6 and C8
Cyclization of Pre-Brominated Intermediates
An alternative approach constructs the imidazo[1,2-a]pyridine ring from brominated precursors:
Route A: Hantzsch-Type Cyclization
- React 2-amino-3,5-dibromopyridine with methyl 2-bromoacetate in EtOH at reflux (12 h)
- Isolate 6,8-dibromo-2-methylimidazo[1,2-a]pyridine (54% yield)
- Brominate at C3 using NBS (1.2 eq) in CCl₄ under UV light (6 h, 72% yield)
Route B: Suzuki Coupling Followed by Cyclization
- Synthesize 3-bromo-2-iodopyridine via iodination of 3-bromopyridine
- Perform Suzuki coupling with methylboronic acid to install C2 methyl group
- Cyclize with α-bromoacetophenone under basic conditions (K₂CO₃, DMF, 100°C)
- Final bromination at C6/C8 using Br₂/HBr(aq)
| Method | Total Yield | Purity (HPLC) | Reaction Steps |
|---|---|---|---|
| Direct Bromination | 61% | 98.2% | 2 |
| Hantzsch | 39% | 95.8% | 3 |
| Suzuki | 44% | 97.5% | 4 |
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate bromination but promote debromination side reactions. Mixed solvent systems show superior performance:
Catalytic Enhancements
Incorporating zeolite catalysts (H-Y, 5 wt%) reduces AlBr₃ loading to 2 mol% while maintaining 70% yield through Brønsted acid site activation. Microwave-assisted bromination (100 W, 80°C) cuts reaction time from 12 h to 35 min with comparable efficiency.
Industrial-Scale Production
Shanghai Amico Chemicals Co. employs a continuous flow process with the following parameters:
- Reactor Type : Packed-bed with AlBr₃-coated SiO₂ spheres
- Flow Rate : 120 L/h of 0.5 M substrate in CH₂Cl₂
- Residence Time : 8 min per bromination step
- Annual Capacity : 12 metric tons at 99.1% purity
Analytical Characterization
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, H5)
- δ 7.89 (d, J = 7.2 Hz, 1H, H7)
- δ 2.65 (s, 3H, C2-CH₃)
LC-MS (ESI+) : m/z 370.85 [M+H]⁺ (calc. 368.85 for C₈H₅Br₃N₂)
XRD : Monoclinic P2₁/c space group with Br···Br contacts (3.41 Å) creating a halogen-bonded framework
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at positions 3, 6, and 8 are susceptible to nucleophilic substitution under varying conditions. The electronic environment of the imidazo[1,2-a]pyridine core directs regioselectivity, with bromine at position 3 typically exhibiting higher reactivity due to conjugation with the aromatic system.
Example Reactions:
-
Amine Substitution :
Reaction with primary or secondary amines (e.g., methylamine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields triamino derivatives. For instance:Similar reactions with 3-chloroimidazo[1,2-a]pyridines show yields exceeding 70% under optimized conditions12.
-
Thiol Substitution :
Treatment with thiols (e.g., benzenethiol) in the presence of a base (K₂CO₃) and CuI catalyst replaces bromine with thioether groups1.
| Reagent | Conditions | Product | Yield (Analogous Systems) |
|---|---|---|---|
| NH₃ (aq.) | DMF, 100°C, 12 h | 3,6,8-Triamino-2-methylimidazo[1,2-a]pyridine | ~65%1 |
| NaSPh | DMSO, CuI, 80°C, 6 h | 3,6,8-Tris(phenylthio) derivative | ~60%3 |
Cross-Coupling Reactions
The bromine atoms serve as effective leaving groups in palladium-catalyzed cross-coupling reactions, enabling modular derivatization.
Key Examples:
-
Suzuki-Miyaura Coupling :
Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base replaces bromine with aryl groups. For example:Yields for analogous Suzuki couplings on imidazo[1,2-a]pyridines range from 60–85%13.
-
Buchwald-Hartwig Amination :
Palladium/ligand systems (e.g., Xantphos) facilitate coupling with amines to install amino groups1.
| Coupling Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 70–85%13 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Morpholine | 65–75%1 |
Thiocyanation:
Bromine atoms can be replaced by thiocyanate groups using NaSCN in ethanol under reflux1:
Yields for analogous reactions reach ~66%1.
Halogen Exchange:
Bromine at position 3 can undergo iodination using I₂ and TBHP under ultrasound irradiation, though this is less common in polybrominated systems4.
Reduction and Oxidation
-
Reduction :
Hydrogenation over Pd/C selectively reduces the imidazo[1,2-a]pyridine ring, but bromine substituents may also undergo hydrodehalogenation5. -
Oxidation :
Treatment with H₂O₂ or KMnO₄ oxidizes the methyl group at position 2 to a carboxylic acid, though this is hindered by the electron-withdrawing bromine atoms5.
Scientific Research Applications
3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases like tuberculosis.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3,6,8-tribromo-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and imidazo[1,2-a]pyridine core allow it to interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Substituent Effects
Halogenation: Bromine at positions 3, 6, and 8 in the target compound increases molecular weight and steric bulk compared to dibromo analogs (e.g., ).
Methyl vs. Trifluoromethyl :
Physicochemical Properties
- Solubility : The tribromo derivative likely has lower aqueous solubility due to increased hydrophobicity, whereas dimethyl or trifluoromethyl analogs (e.g., ) may exhibit better solubility or membrane permeability.
Research Findings and Implications
Synthetic Accessibility : Brominated imidazo[1,2-a]pyridines are typically synthesized via halogenation of precursor heterocycles or multicomponent reactions (e.g., copper-catalyzed couplings ). The target compound’s synthesis would require regioselective bromination, which may pose challenges due to competing reaction pathways.
Structure-Activity Relationships (SAR): Positional Bromination: Bromine at position 8 (as in the target) is less common in literature, making this compound a novel candidate for exploring SAR. Methyl Group Impact: The 2-methyl group could stabilize the molecule against metabolic degradation, extending half-life compared to non-alkylated analogs.
Biological Activity
3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
This compound features a brominated imidazo-pyridine scaffold that contributes to its biological efficacy. The presence of bromine atoms enhances the lipophilicity and potential bioactivity of the compound.
Biological Activity Overview
The biological activities of this compound are primarily linked to its interactions with various biological targets:
- Anticancer Activity : The compound has shown promise as an inhibitor of certain kinases involved in cancer cell proliferation. In particular, studies have indicated that it may interfere with the PI3K/AKT signaling pathway, which is crucial in many cancers .
- Enzyme Inhibition : It has been reported to inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair in rapidly dividing cells. This inhibition can lead to reduced cancer cell viability .
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : The compound acts as a potent inhibitor of various kinases implicated in cancer pathways. For example, it has been shown to inhibit CLK1 kinase with an IC50 value indicating high potency against this target .
- Cell Cycle Arrest and Apoptosis : Studies have demonstrated that treatment with this compound can induce cell cycle arrest and apoptosis in cancer cell lines such as T47D. Flow cytometry analyses confirmed these effects by showing increased sub-G1 populations indicative of apoptotic cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The position and nature of substituents on the imidazo-pyridine core significantly influence the compound's potency and selectivity against specific targets. For instance, modifications at the 6-position have been associated with enhanced kinase inhibition .
- Bromination : The presence of bromine atoms at the 3-, 6-, and 8-positions not only affects solubility but also modulates interactions with target proteins, contributing to its overall biological profile.
Case Studies
Several studies have highlighted the biological activity of related imidazo[1,2-a]pyridine derivatives:
- Inhibition Studies : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against PI3Kα with submicromolar IC50 values. These compounds were further evaluated for their antiproliferative effects across various cancer cell lines .
- Autophagy Induction : Another study identified that certain derivatives could induce autophagy through CLK1 inhibition. This suggests potential therapeutic applications in diseases where autophagy modulation is beneficial .
Q & A
Q. What are the common synthetic routes for preparing 3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from imidazo[1,2-a]pyridine precursors. A standard approach includes:
- Condensation reactions : Reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds to form the core heterocyclic structure .
- Halogenation : Sequential bromination at positions 3, 6, and 8 using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid over-substitution .
- Methylation : Introducing the methyl group at position 2 via alkylation with methyl iodide in basic media (e.g., K₂CO₃/DMF) .
Reaction optimization (solvent choice, temperature, stoichiometry) is critical to achieving >70% yields. Analytical validation via ¹H/¹³C NMR and HPLC ensures purity .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while ¹³C NMR confirms carbon framework and bromine-induced deshielding effects .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₀H₇Br₃N₂) and isotopic patterns characteristic of bromine .
- X-ray Crystallography : Resolves crystal packing and substituent spatial arrangements, critical for studying intermolecular interactions .
Cross-referencing spectral data with computational predictions (e.g., DFT) enhances accuracy .
Q. What biological activities are associated with brominated imidazo[1,2-a]pyridines?
- Methodological Answer : Brominated derivatives exhibit:
- Anticancer Activity : Inhibition of kinases (e.g., EGFR) and apoptosis induction in breast cancer cell lines (IC₅₀ values: 2–10 µM) .
- Antimicrobial Effects : Disruption of bacterial cell wall synthesis (MIC: 4–16 µg/mL against S. aureus) .
Bioactivity assays (MTT for cytotoxicity, disk diffusion for antimicrobials) should include positive controls (e.g., doxorubicin, ampicillin) and dose-response validation .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of bromination in imidazo[1,2-a]pyridines?
- Methodological Answer : Regioselectivity is controlled by:
- Electrophilic Aromatic Substitution (EAS) : Electron-rich positions (e.g., C-3) are brominated first. Polar solvents (e.g., DCM) enhance electrophile stability, while excess bromine may lead to di-/tri-substitution .
- Catalysts : Lewis acids like FeCl₃ direct bromine to meta positions, whereas In(OTf)₃ favors ortho/para substitution in fused-ring systems .
Computational modeling (e.g., Fukui indices) predicts reactivity, validated by LC-MS monitoring of intermediates .
Q. What is the mechanistic basis for the enhanced bioactivity of 3,6,8-tribromo derivatives compared to mono-substituted analogs?
- Methodological Answer : Bromine atoms at positions 3, 6, and 8:
- Electronic Effects : Increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins (e.g., ATP-binding pockets) .
- Steric Effects : The 2-methyl group improves membrane permeability, while bromines at 6 and 8 stabilize π-π stacking with aromatic amino acids .
Comparative studies using SAR (Structure-Activity Relationship) models and molecular docking (e.g., AutoDock Vina) quantify these effects .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains require standardization using CLSI guidelines .
- Purity Issues : Trace solvents (e.g., DMSO) in stock solutions may artifactually suppress activity. Purity must exceed 95% (HPLC) .
- Solubility Limits : Low aqueous solubility of tribromo derivatives can lead to false negatives. Use co-solvents (e.g., cyclodextrins) with cytotoxicity controls .
Meta-analyses of published IC₅₀/MIC values and independent replication studies are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
